1,3-Thiazole-2-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of heterocyclic compounds:

1,3-Thiazole-2-carbonyl chloride serves as a versatile building block for the synthesis of diverse heterocyclic compounds with potential biological activities. Its reactivity with various nucleophiles allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex ring systems. For instance, research has shown its effectiveness in synthesizing substituted thiazoles, pyrimidines, and triazoles, some of which exhibit promising antibacterial and antifungal properties [, ].

Synthesis of peptidomimetics:

Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides. 1,3-Thiazole-2-carbonyl chloride can be employed in the construction of peptidomimetics due to its ability to form amide bonds with amine-containing functionalities present in amino acid derivatives. This allows for the creation of molecules with improved stability and resistance to enzymatic degradation compared to natural peptides, making them valuable tools for studying biological processes and developing new drugs [].

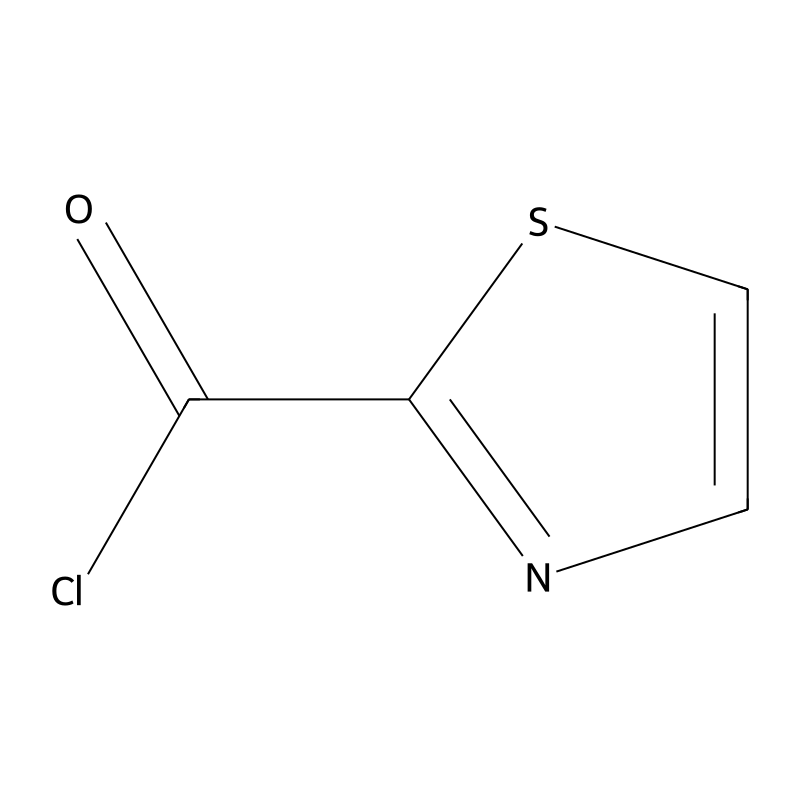

1,3-Thiazole-2-carbonyl chloride is an organic compound with the molecular formula C₄H₂ClNOS. It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The carbonyl chloride functional group (–COCl) is attached at the 2-position of the thiazole ring, making it a versatile intermediate in organic synthesis. This compound is characterized by its reactivity due to the presence of the carbonyl chloride group, which can participate in various

Currently, there's no documented information on the specific mechanism of action of 1,3-Thiazole-2-carbonyl chloride in biological systems.

1,3-Thiazole-2-carbonyl chloride can undergo several significant reactions:

- Nucleophilic Substitution: The carbonyl chloride group is susceptible to nucleophilic attack, allowing for the introduction of various nucleophiles such as amines and alcohols.

- Acylation Reactions: It can react with alcohols to form thiazole esters or with amines to yield thiazole amides.

- Formation of Thiazole Derivatives: The compound can be utilized to synthesize other thiazole derivatives through coupling reactions with different nucleophiles .

Several methods exist for synthesizing 1,3-thiazole-2-carbonyl chloride:

- Reaction with Thionyl Chloride: One common method involves treating 1,3-thiazole-2-formyloxime with thionyl chloride. This reaction typically yields high purity and good yields of the desired carbonyl chloride .

- Alternative Synthesis Routes: Other methods may include using various chlorinating agents or modifying existing thiazole compounds through acylation or halogenation processes .

1,3-Thiazole-2-carbonyl chloride serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It is used in the preparation of various biologically active compounds, particularly those targeting infectious diseases and cancer.

- Agricultural Chemicals: The compound can be utilized in the synthesis of agrochemicals that help in pest control and crop protection.

- Material Science: It may also find applications in developing new materials with specific chemical properties due to its reactive functional groups .

Several compounds share structural similarities with 1,3-thiazole-2-carbonyl chloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Thiazole-4-carbonyl chloride | Thiazole derivative | Different positioning of the carbonyl group |

| 2-Aminothiazole | Amino-substituted thiazole | Exhibits different biological activities |

| Benzothiazole | Extended aromatic system | Broader applications in pharmaceuticals |

| Thiazolidine | Saturated thiazole derivative | Potentially different reactivity profiles |

1,3-Thiazole-2-carbonyl chloride is unique due to its specific functionalization at the 2-position of the thiazole ring, making it particularly valuable for targeted synthetic applications in medicinal chemistry .

Thiazole-2-carboxylic Acid Precursor Pathway

The thiazole-2-carboxylic acid precursor pathway represents the most fundamental and widely employed approach for synthesizing 1,3-thiazole-2-carbonyl chloride [1] [2] [3]. This methodology relies on the conversion of the corresponding carboxylic acid to the acid chloride through nucleophilic acyl substitution mechanisms.

The thiazole-2-carboxylic acid precursor can be obtained through several established routes. The most common method involves the hydrolysis of ethyl thiazole-2-carboxylate using potassium hydroxide in ethanol at elevated temperatures (120°C for 30 minutes), followed by acidification to yield the carboxylic acid [3]. Alternative synthetic pathways include the Hantzsch thiazole synthesis starting from ethyl bromopyruvate and thioacetamide, which provides ethyl thiazole-2-carboxylate in quantitative yields before subsequent hydrolysis [3].

The conversion mechanism proceeds through initial nucleophilic attack of the carboxylic acid oxygen on the chlorinating agent, forming an activated intermediate that facilitates chloride substitution for the hydroxyl group [4] [5]. This transformation is thermodynamically favorable due to the formation of volatile byproducts that can be readily removed from the reaction mixture.

Literature reports indicate yields ranging from 72-91% for the carboxylic acid precursor preparation, depending on the specific synthetic route employed [3]. The purified thiazole-2-carboxylic acid serves as a stable, isolable intermediate that can be stored under appropriate conditions before conversion to the acid chloride.

Thionyl Chloride-Mediated Synthesis

Thionyl chloride represents the most extensively utilized reagent for converting thiazole-2-carboxylic acid to 1,3-thiazole-2-carbonyl chloride [6] [1] [4] [5]. This transformation proceeds through a well-established mechanism involving multiple discrete steps that collectively achieve the substitution of the hydroxyl group with chloride.

The reaction mechanism initiates with nucleophilic attack of the carboxylic acid oxygen on the sulfur center of thionyl chloride, forming a chlorosulfite intermediate [4] [5]. This intermediate undergoes intramolecular rearrangement with elimination of a chloride anion, which subsequently acts as a nucleophile attacking the carbonyl carbon. The process concludes with elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion [4] [5].

Optimal reaction conditions typically involve heating the carboxylic acid with excess thionyl chloride (1.5-3.0 equivalents) at temperatures ranging from 0°C to 80°C for 2-4 hours [1] [4]. The reaction proceeds efficiently under anhydrous conditions, with yields consistently ranging from 85-95% [7] [1]. The volatile nature of the byproducts (sulfur dioxide and hydrogen chloride) facilitates product isolation through simple distillation or concentration under reduced pressure [1] [2].

Industrial applications favor thionyl chloride due to its relatively low cost, commercial availability, and the clean reaction profile that minimizes purification requirements [1] [2]. However, the corrosive nature of thionyl chloride necessitates specialized equipment and careful handling protocols to ensure operator safety and equipment integrity [8].

Oxalyl Chloride Approaches

Oxalyl chloride offers a milder alternative to thionyl chloride for the synthesis of 1,3-thiazole-2-carbonyl chloride [10] [11]. This reagent demonstrates superior selectivity and compatibility with sensitive functional groups, making it particularly valuable for complex synthetic sequences.

The reaction mechanism with oxalyl chloride parallels that of thionyl chloride but proceeds through formation of a mixed anhydride intermediate [11]. Initial nucleophilic attack by the carboxylic acid on oxalyl chloride generates an activated intermediate that undergoes subsequent chloride substitution. The reaction produces carbon monoxide, carbon dioxide, and hydrogen chloride as byproducts, all of which are gaseous and readily removed [11].

Reaction conditions typically require temperatures of 80-120°C for 4-8 hours to achieve complete conversion [10]. While reaction times are generally longer than with thionyl chloride, the milder conditions reduce the risk of side reactions and decomposition of sensitive substrates. Yields range from 70-85%, which, while lower than thionyl chloride methods, are compensated by improved selectivity and functional group tolerance [10].

The higher cost of oxalyl chloride compared to thionyl chloride represents the primary limitation of this approach [10]. However, for applications requiring exceptional selectivity or when working with complex, functionalized substrates, the additional expense is often justified by the superior reaction profile [10].

A significant advancement in oxalyl chloride methodology involves the use of catalytic amounts of N,N-dimethylformamide to accelerate the reaction [11] [3]. This modification allows reactions to proceed at room temperature to 80°C in 1-3 hours, with yields improving to 80-90% [3]. The catalytic mechanism involves formation of a Vilsmeier-type reagent that facilitates acid activation and subsequent chloride substitution [11].

Advanced Synthetic Methodologies

Catalytic Approaches

Modern catalytic methodologies have significantly expanded the synthetic toolkit for 1,3-thiazole-2-carbonyl chloride preparation, offering enhanced selectivity, milder reaction conditions, and improved atom economy [12] [13] [14]. These approaches typically employ transition metal catalysts, Lewis acids, or organocatalysts to facilitate the acid chloride formation under controlled conditions.

Lewis acid catalysis using aluminum chloride, zinc chloride, or iron chloride complexes with N,N-dimethylformamide has proven particularly effective [14]. The FeCl₃-DMF complex system operates through coordination of the Lewis acid to the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating nucleophilic substitution by chloride [14]. Reaction conditions are typically milder (room temperature to 60°C) with reduced reaction times (1-4 hours), while maintaining yields in the 75-90% range [14].

Enzymatic catalysis represents an emerging frontier in acid chloride synthesis, utilizing naturally occurring or engineered enzymes to achieve selective transformations [12] [13]. Trypsin from porcine pancreas has demonstrated remarkable catalytic activity in thiazole synthesis, achieving 90% yields under mild conditions [12]. The enzymatic approach offers exceptional selectivity and operates under environmentally benign conditions, although substrate scope and enzyme stability remain limitations [12] [13].

Photoredox catalysis has emerged as a powerful tool for thiazole-2-carbonyl chloride synthesis under mild, visible light-mediated conditions [13]. These systems typically employ iridium or ruthenium photocatalysts to generate reactive intermediates that facilitate acid chloride formation. While still in development, photoredox approaches show promise for complex synthetic applications requiring high functional group tolerance [13].

Green Chemistry Protocols

The development of environmentally sustainable synthetic protocols for 1,3-thiazole-2-carbonyl chloride has become increasingly important in response to growing environmental concerns and regulatory requirements [15] [13] [16]. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents while maintaining synthetic efficiency.

Microwave-assisted synthesis has emerged as a leading green technology for acid chloride formation [15] [13]. Microwave irradiation provides rapid, uniform heating that accelerates reaction rates while reducing energy consumption [15]. Typical conditions involve heating the carboxylic acid precursor with chlorinating agents under microwave irradiation for 10-30 minutes, achieving yields of 80-95% [15] [13]. The reduced reaction times and energy requirements make this approach particularly attractive for both research and industrial applications [15].

Ultrasound-mediated synthesis offers another green alternative, utilizing acoustic cavitation to enhance mass transfer and reaction rates [15] [13]. Sonochemical conditions typically operate at room temperature to 60°C, with reaction times of 1-3 hours achieving yields of 75-90% [15] [13]. The mechanical effects of ultrasound improve mixing and increase the effective concentration of reactants at phase boundaries, leading to enhanced reaction efficiency [15].

Solvent-free synthesis represents the ultimate green chemistry approach, eliminating organic solvents entirely through neat reaction conditions [15] [13]. These methodologies typically employ ball milling or other mechanochemical activation to achieve mixing and energy input necessary for reaction progression. While yields may be moderate (70-85%), the elimination of solvent waste and simplified purification procedures provide significant environmental benefits [15] [13].

Ionic liquids have gained attention as green reaction media for acid chloride synthesis, offering low volatility, thermal stability, and recyclability [15] [13]. These systems can often be recycled multiple times without significant loss of activity, reducing overall environmental impact. Yields in ionic liquid systems typically range from 75-88%, with the added benefit of simplified product isolation through extraction techniques [15] [13].

Scale-up Considerations for Industrial Applications

The successful translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of multiple factors including safety, economics, environmental impact, and regulatory compliance [17] [18] [19]. Industrial-scale synthesis of 1,3-thiazole-2-carbonyl chloride presents unique challenges due to the compound's inherent reactivity and moisture sensitivity.

Continuous flow chemistry has emerged as a preferred technology for industrial acid chloride synthesis, offering superior heat and mass transfer characteristics compared to traditional batch processes [17] [18]. Flow reactors enable precise control of reaction parameters, improved safety through reduced inventory of hazardous intermediates, and enhanced reproducibility across production campaigns [17]. Industrial flow systems for 1,3-thiazole-2-carbonyl chloride typically operate at temperatures of 80-120°C with residence times of 10-60 minutes, achieving consistent yields of 85-95% [17] [18].

Heat integration and energy recovery systems are critical for economic viability in large-scale production [17] [18]. The exothermic nature of acid chloride formation provides opportunities for heat recovery and integration with other process streams. Advanced process control systems monitor key parameters including temperature, pressure, and composition to ensure consistent product quality while minimizing energy consumption [17] [18].

Safety considerations are paramount in industrial acid chloride production due to the corrosive nature of reactants and products, the evolution of toxic gases, and the potential for thermal runaway reactions [18] [19]. Industrial facilities typically employ specialized materials of construction including Hastelloy or other corrosion-resistant alloys for equipment in contact with acid chlorides [18]. Comprehensive safety systems include emergency relief systems, gas scrubbing for hydrogen chloride capture, and automated shutdown procedures for abnormal operating conditions [18] [19].

Environmental compliance requires sophisticated waste treatment systems to handle process emissions and aqueous waste streams [18] [19]. Hydrogen chloride generated during the reaction is typically captured and either converted to hydrochloric acid for sale or neutralized in waste treatment systems. Aqueous waste streams require pH adjustment and potentially additional treatment to meet discharge specifications [18] [19].

Synthetic Challenges and Solutions

Moisture Sensitivity Considerations

The extreme moisture sensitivity of 1,3-thiazole-2-carbonyl chloride represents one of the most significant challenges in its synthesis and handling [20] [21] [23]. This sensitivity manifests as rapid hydrolysis in the presence of even trace amounts of water, leading to formation of thiazole-2-carboxylic acid and hydrogen chloride [20] [23].

The hydrolysis reaction proceeds through nucleophilic attack of water on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that rapidly collapses to expel chloride and form the carboxylic acid [20]. The rate of hydrolysis is significantly accelerated by the presence of bases or nucleophiles, making the compound particularly vulnerable to atmospheric moisture and trace impurities in solvents [20] [23].

Effective moisture control strategies are essential throughout the synthetic process, beginning with rigorous drying of all reagents, solvents, and equipment [21] [23]. Thionyl chloride and oxalyl chloride should be freshly distilled or used directly from sealed containers with minimal atmospheric exposure [21] [23]. Solvents must be dried over molecular sieves (4Å) or other appropriate drying agents and stored under nitrogen atmosphere [21] .

Reaction vessels require thorough drying through flame-drying or oven-drying procedures, followed by purging with dry nitrogen or argon [21] [23]. Schlenk line techniques or glove box manipulation provide the most effective means of maintaining anhydrous conditions throughout the synthesis [21] [23]. For industrial applications, specialized equipment with nitrogen blankets and moisture monitoring systems ensure consistent anhydrous conditions [18] [19].

Real-time moisture monitoring using Karl Fischer titration or other analytical techniques allows for immediate detection of water contamination before significant product degradation occurs [21] [23]. Typical acceptable moisture levels are below 10 ppm for successful acid chloride synthesis and storage [21] [23].

Purification Techniques

The purification of 1,3-thiazole-2-carbonyl chloride requires specialized techniques that accommodate its high reactivity and moisture sensitivity while achieving the purity levels necessary for subsequent synthetic applications [24] [25] [26]. Traditional purification methods must be adapted to anhydrous conditions with careful attention to minimizing exposure to nucleophiles.

Distillation under reduced pressure represents the most effective purification technique for 1,3-thiazole-2-carbonyl chloride, taking advantage of its relatively low boiling point (244.7°C at 760 mmHg) [25]. Vacuum distillation at reduced pressure (10-50 mmHg) allows distillation at lower temperatures (80-120°C), minimizing thermal decomposition while achieving excellent purification [24] [25]. The distillation apparatus must be rigorously dried and maintained under nitrogen atmosphere throughout the operation [24].

Column chromatography on anhydrous silica gel provides an alternative purification method, particularly useful when distillation is not practical due to scale or equipment limitations [24] [27] [26]. Silica gel must be pre-dried at 150°C and stored under nitrogen before use [24] [27]. Mobile phases typically consist of anhydrous hexane or hexane/ethyl acetate mixtures (9:1 to 8:2), with all solvents dried over molecular sieves [24] [27] [26]. The column operation must be conducted under nitrogen atmosphere using Schlenk techniques to prevent moisture exposure [24].

Recrystallization from anhydrous solvents offers a third purification option, particularly effective for removing non-volatile impurities [25]. Suitable solvents include dry hexane, diethyl ether, or benzene, all of which must be rigorously dried before use [25]. The recrystallization process requires strict anhydrous conditions with nitrogen atmosphere maintenance throughout .

Preparative gas chromatography represents a specialized purification technique for small quantities of high-purity material, offering exceptional separation efficiency [28] [29]. This method requires specialized equipment with heated injection systems and inert carrier gases, but can achieve purities exceeding 99% [28] [29].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive